2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile
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Overview
Description
2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile is a heterocyclic compound with the molecular formula C15H9N5S This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with malononitrile and benzaldehyde under basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis. The scalability of the process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The amino groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or sulfoxide derivatives, while reduction can yield primary amines.
Scientific Research Applications
2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The compound’s ability to bind to the ATP binding site of GSK-3 and inhibit its activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the presence of a chromeno ring instead of a thieno ring.
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: Another similar compound with different substituents on the thieno[2,3-b]pyridine core.
Uniqueness
The uniqueness of 2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile lies in its specific substitution pattern and the presence of both amino and cyano groups
Properties
CAS No. |
915372-42-8 |
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Molecular Formula |
C15H9N5S |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile |
InChI |
InChI=1S/C15H9N5S/c16-6-9-12-11(8-4-2-1-3-5-8)13(18)10(7-17)20-15(12)21-14(9)19/h1-5H,18-19H2 |
InChI Key |
CWIKLAQQDRCAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2N)C#N)N)C#N |
Origin of Product |
United States |
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